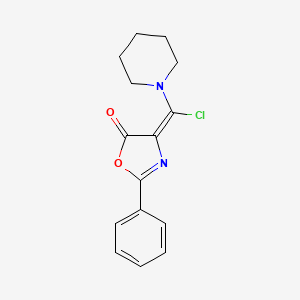
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by the presence of a chloro group, a piperidine ring, and an oxazolone core, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-phenyloxazolone with a chlorinated piperidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxazolone derivatives or reduced to yield piperidine derivatives.
Cyclization Reactions: The presence of the oxazolone core allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted oxazolone derivatives.
Oxidation: Formation of oxidized oxazolone compounds.
Reduction: Formation of reduced piperidine derivatives.
Applications De Recherche Scientifique
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Another heterocyclic compound with similar structural features.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their biological activities and potential therapeutic applications.
Uniqueness
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of a chloro group, piperidine ring, and oxazolone core, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H15ClN2O2 |
|---|---|
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
(4Z)-4-[chloro(piperidin-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H15ClN2O2/c16-13(18-9-5-2-6-10-18)12-15(19)20-14(17-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2/b13-12+ |
Clé InChI |
JWDKKOFOVXNPHC-OUKQBFOZSA-N |
SMILES isomérique |
C1CCN(CC1)/C(=C/2\C(=O)OC(=N2)C3=CC=CC=C3)/Cl |
SMILES canonique |
C1CCN(CC1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
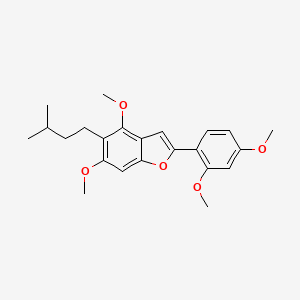
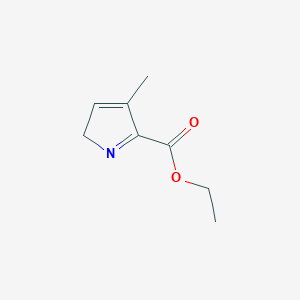
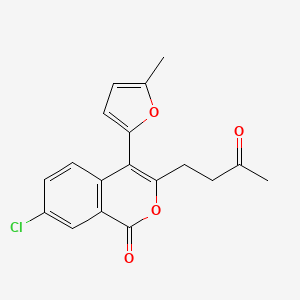
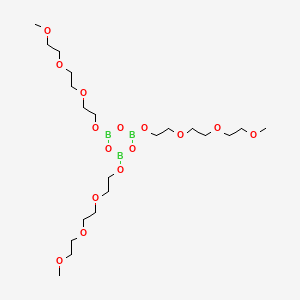
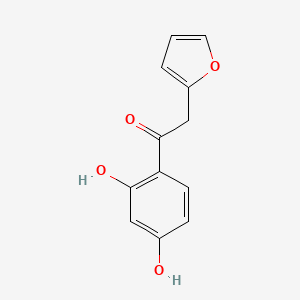
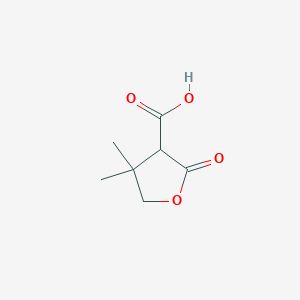
![2-(Bromomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12881016.png)
![3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione](/img/structure/B12881021.png)
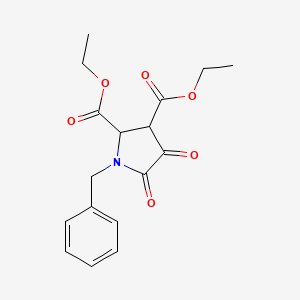
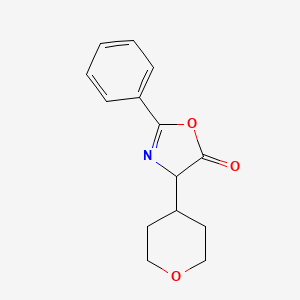

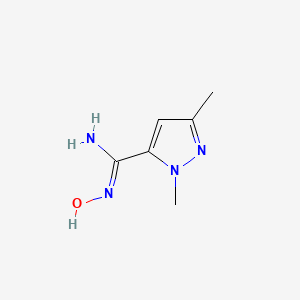
![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
